

Introduction: A Multifunctional Building Block in Modern Synthesis

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Compound of Interest

Compound Name: **4-Bromo-5-fluoro-2-nitrophenol**

Cat. No.: **B1526921**

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4-bromo-5-fluoro-2-nitrophenol is a highly functionalized aromatic compound of significant interest to the chemical, pharmaceutical, and agrochemical research sectors. Its unique substitution pattern—featuring a phenolic hydroxyl, a nitro group, and two distinct halogens (bromine and fluorine) on a benzene ring—renders it an exceptionally versatile intermediate for the synthesis of complex molecular architectures.[1][2]

The strategic placement of these groups offers multiple, orthogonal reactive handles for chemical modification. The electron-withdrawing nature of the nitro, fluoro, and bromo substituents significantly influences the molecule's reactivity, particularly the acidity of the phenolic proton and the susceptibility of the aromatic ring to nucleophilic substitution.[3][4] In drug development, the incorporation of a fluorine atom is a well-established strategy for modulating a candidate's metabolic stability, membrane permeability, and binding affinity.[1] This guide provides a comprehensive overview of the core physical, chemical, and safety properties of **4-bromo-5-fluoro-2-nitrophenol**, offering field-proven insights for its application in research and development.

Molecular and Structural Properties

The foundational identity of a chemical compound is rooted in its structure and fundamental descriptors. These identifiers are critical for accurate sourcing, documentation, and regulatory compliance.

- IUPAC Name: **4-bromo-5-fluoro-2-nitrophenol**

- CAS Number: 1016234-87-9[\[5\]](#)
- Molecular Formula: C₆H₃BrFNO₃[\[5\]](#)
- Molecular Weight: 236.00 g/mol [\[6\]](#)
- Canonical SMILES: C1=C(C(=C(C=C1--INVALID-LINK--[O-])O)F)Br[\[5\]](#)
- InChI Key: ZMSFGDZCAYKXOE-UHFFFAOYSA-N

Physicochemical and Handling Data

The physical state and stability of a compound dictate its handling, storage, and application in experimental setups. The following table summarizes the key physicochemical properties of **4-bromo-5-fluoro-2-nitrophenol**.

Property	Value / Description	Source(s)
Physical Form	Solid	
Appearance	Typically a yellow crystalline solid, characteristic of many nitrophenols.	[7]
Purity	Commercially available with purities of 95-97%.	[5]
Melting Point	Experimental data not readily available. Based on related isomers like 2-bromo-4-fluoro-5-nitrophenol (124-127°C), a melting point in the 100-130°C range is anticipated.	[8]
Solubility	Specific data is unavailable. Like other nitrophenols, it is expected to be slightly soluble in water and more soluble in organic solvents like ethanol, acetone, and DMSO.	[7]
Acidity (pKa)	Experimental pKa is not published. However, the presence of three strong electron-withdrawing groups (NO ₂ , Br, F) will significantly increase the acidity of the phenolic proton compared to phenol (pKa ≈ 10), likely resulting in a pKa below 7.	[3][4]
Storage	Store in a tightly sealed container in a cool, dry, and well-ventilated area. Keep in a dark place under an inert atmosphere.	[9]

Spectroscopic Profile: A Guide to Characterization

While a definitive public spectral database for this specific compound is sparse, its structure allows for a reliable prediction of its spectroscopic characteristics. These predictions are essential for confirming the identity and purity of synthesized or purchased material.

- ^1H NMR: The spectrum is expected to show two aromatic protons.
 - One proton will be ortho to the hydroxyl group and meta to the nitro group.
 - The other proton will be ortho to the nitro group and meta to the hydroxyl group.
 - Both protons will appear as doublets due to coupling with the ^{19}F atom and potentially smaller couplings to each other, resulting in complex splitting patterns (e.g., doublet of doublets). Their chemical shifts will be downfield (likely > 7.0 ppm) due to the deshielding effects of the substituents.
- ^{13}C NMR: The spectrum should display 6 distinct signals for the aromatic carbons, with chemical shifts influenced by the attached substituents. The carbon bearing the hydroxyl group will be shifted downfield, while the carbons attached to the halogens and nitro group will also show characteristic shifts.
- Infrared (IR) Spectroscopy: The IR spectrum will be dominated by several key vibrational bands.
 - A broad O-H stretch around $3200\text{-}3500\text{ cm}^{-1}$.
 - Strong asymmetric and symmetric N-O stretches for the nitro group, typically around $1520\text{-}1560\text{ cm}^{-1}$ and $1340\text{-}1380\text{ cm}^{-1}$, respectively.
 - A C-F stretch around $1100\text{-}1250\text{ cm}^{-1}$.
 - A C-Br stretch, typically found at lower wavenumbers ($500\text{-}600\text{ cm}^{-1}$).
 - C=C aromatic ring stretches around $1450\text{-}1600\text{ cm}^{-1}$.
- Mass Spectrometry (MS): The mass spectrum provides the most definitive evidence of molecular weight and elemental composition.

- The molecular ion peak (M^+) will exhibit a characteristic isotopic pattern due to the presence of one bromine atom, with two peaks of nearly equal intensity at m/z 235 and 237.
- Common fragmentation patterns for nitrophenols include the loss of NO, NO_2 , and CO.

Chemical Reactivity and Synthetic Considerations

The utility of **4-bromo-5-fluoro-2-nitrophenol** as a synthetic intermediate stems from the distinct reactivity of its functional groups.

- Phenolic Hydroxyl Group: The acidic proton is readily removed by base. The resulting phenoxide is a potent nucleophile, allowing for O-alkylation or O-acylation to form ethers and esters, respectively.[1]
- Nitro Group: This group is a powerful electron-withdrawing and meta-directing substituent. Its most common transformation is reduction to an aniline ($-NH_2$) using reagents like $SnCl_2/HCl$, $H_2/Pd-C$, or sodium dithionite. This transformation is fundamental in many synthetic pathways, converting an electron-withdrawing group into an electron-donating one.[1]
- Aromatic Halogens (Br and F): The bromine and fluorine atoms, activated by the ortho/para nitro group, are susceptible to nucleophilic aromatic substitution (S_NAr) reactions. This allows for the introduction of various nucleophiles (e.g., amines, alkoxides), providing a pathway to highly substituted derivatives. The differential reactivity of C-Br vs. C-F bonds can sometimes be exploited for selective transformations.[5]

Representative Synthetic Protocol: Nitration of 4-Bromo-5-fluorophenol

A plausible and common strategy for preparing nitrophenols is the direct nitration of a phenol precursor. The following protocol is a representative example based on established methodologies for similar compounds.[10]

Objective: To synthesize **4-bromo-5-fluoro-2-nitrophenol** via electrophilic aromatic substitution.

Materials:

- 4-bromo-5-fluorophenol (1 equiv.)
- Concentrated Sulfuric Acid (98%)
- Concentrated Nitric Acid (70%)
- Chloroform (or Dichloromethane)
- Deionized Water
- Saturated Sodium Bicarbonate Solution
- Saturated Sodium Chloride Solution (Brine)
- Anhydrous Magnesium Sulfate or Sodium Sulfate

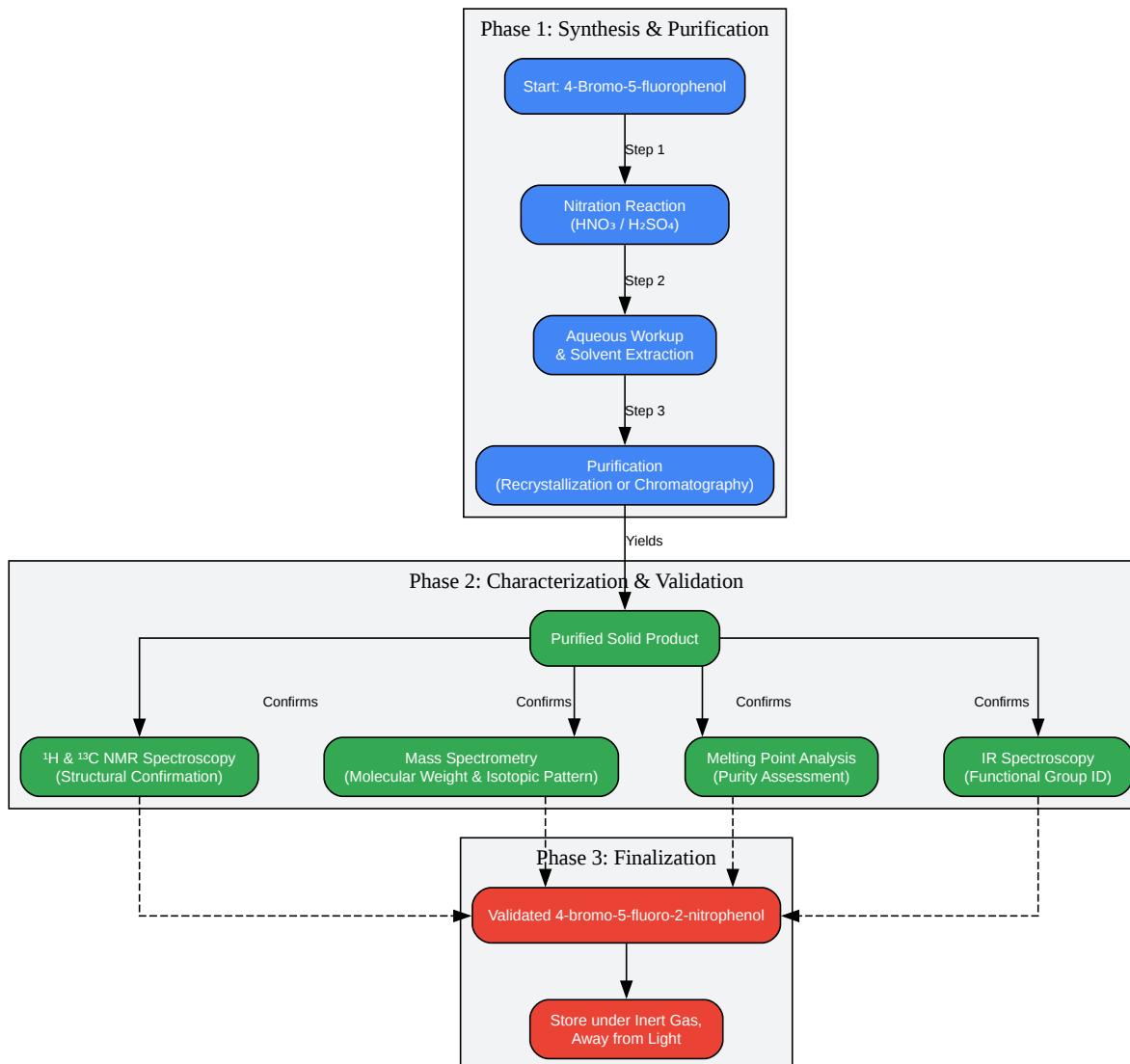
Procedure:

- Reaction Setup: In a three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve 4-bromo-5-fluorophenol (1 equiv.) in chloroform.
- Cooling: Cool the solution to 0-5°C using an ice-water bath.
- Preparation of Nitrating Mixture: In a separate beaker, cautiously add concentrated nitric acid (1.1 equiv.) to chilled concentrated sulfuric acid (2-3 equiv.). Allow the mixture to cool.
- Nitration: Add the cold nitrating mixture dropwise to the stirred phenol solution via the dropping funnel, ensuring the internal temperature does not exceed 10°C. The hydroxyl group is a strong ortho-, para-director, and the position ortho to the hydroxyl and meta to the halogens is sterically and electronically favored for nitration.
- Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
- Workup: Carefully pour the reaction mixture over crushed ice. Separate the organic layer.

- **Washing:** Wash the organic layer sequentially with deionized water, saturated sodium bicarbonate solution (to neutralize residual acid), and finally with brine.
- **Drying and Concentration:** Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
- **Purification:** The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield the final product.

Synthesis and Verification Workflow

A scientifically rigorous process ensures the identity and quality of the final compound. This workflow represents a self-validating system where synthesis is followed by comprehensive characterization.

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Caption: Synthesis and Verification Workflow for **4-bromo-5-fluoro-2-nitrophenol**.

Applications in Research and Drug Development

4-bromo-5-fluoro-2-nitrophenol is not an end-product but a valuable starting material. Its utility is primarily as a molecular scaffold for building more complex target molecules.

- Pharmaceutical Intermediate: It serves as a key building block for Active Pharmaceutical Ingredients (APIs).[\[1\]](#)[\[11\]](#) The various functional groups allow for its integration into diverse synthetic routes, enabling the creation of novel compounds for lead optimization programs.[\[1\]](#)
- Agrochemical Synthesis: Similar to its role in pharmaceuticals, it is used in the development of new pesticides and herbicides.[\[2\]](#)[\[12\]](#)
- Combinatorial Chemistry: The phenolic hydroxyl group can be attached to a solid support (resin), allowing for high-throughput synthesis of a library of derivatives by modifying the other positions on the ring.[\[5\]](#)
- Mechanistic Studies: The compound is useful for studying electrophilic and nucleophilic aromatic substitution reactions, providing insights into reaction mechanisms and substituent effects.[\[5\]](#)

Safety and Handling

As with all nitrophenolic compounds, **4-bromo-5-fluoro-2-nitrophenol** must be handled with appropriate care. It is classified as hazardous, and all handling should be performed in a well-ventilated fume hood by trained personnel.[\[7\]](#)

Hazard Class	GHS Pictograms	Signal Word	Hazard Statements
Acute Toxicity / Irritation / Environmental Hazard	危険, 환경	Danger	H302: Harmful if swallowed. H315: Causes skin irritation. H317: May cause an allergic skin reaction. H318: Causes serious eye damage. H410: Very toxic to aquatic life with long lasting effects.

Handling Precautions:

- Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles with side shields, and a lab coat.[\[9\]](#)[\[13\]](#)
- Engineering Controls: Use only in a chemical fume hood to avoid inhalation of dust.[\[9\]](#)[\[13\]](#)
- Handling: Avoid contact with skin, eyes, and clothing. Avoid dust formation and ignition sources.[\[9\]](#)
- First Aid:
 - Skin Contact: Immediately wash off with plenty of soap and water.[\[9\]](#)
 - Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Seek immediate medical attention.[\[9\]](#)
 - Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.[\[14\]](#)
 - Inhalation: Move person to fresh air. If breathing is difficult, give oxygen.[\[9\]](#)

Conclusion

4-bromo-5-fluoro-2-nitrophenol is a potent and versatile chemical intermediate whose value is defined by its structural complexity and the orthogonal reactivity of its functional groups. A thorough understanding of its physicochemical properties, predicted spectroscopic profile, and chemical reactivity is paramount for its effective and safe utilization in the laboratory. For researchers in drug discovery and fine chemical synthesis, this compound offers a robust platform for generating novel molecular entities with tailored properties, solidifying its role as a key enabler of scientific innovation.

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